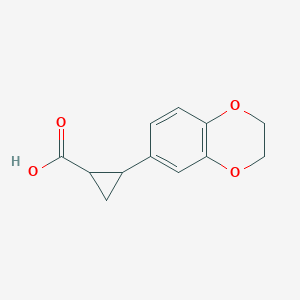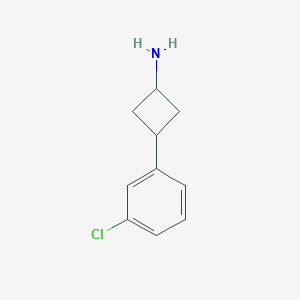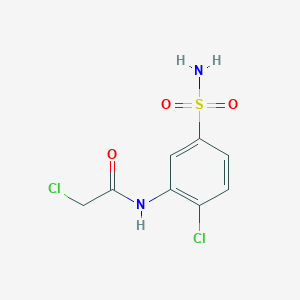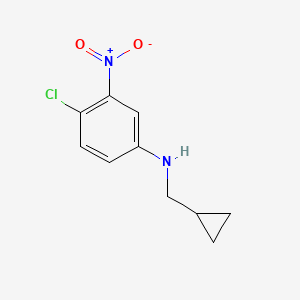
Acide cyclopropane-1-carboxylique, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-
Vue d'ensemble
Description
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carboxylic acid is a useful research compound. Its molecular formula is C12H12O4 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse enzymatique
Les motifs chiraux du 2,3-dihydro-1,4-benzodioxane sont largement utilisés dans diverses substances médicinales et composés naturels bioactifs . Ils présentent des activités biologiques significatives et sont utilisés dans la synthèse enzymatique du motif chiral 2,3-dihydro-1,4-benzodioxane .
Agents thérapeutiques
Ce composé est utilisé dans la création d'agents thérapeutiques tels que le prosympal, le dibozane, le piperoxan et la doxazosine . Ces agents ont des activités biologiques significatives et sont utilisés dans divers traitements .
Inhibiteurs de l'α-glucosidase et de l'acétylcholinestérase
De nouveaux sulfonamides contenant des motifs benzodioxane et acétamide ont été synthétisés et testés contre l'α-glucosidase et l'acétylcholinestérase (AChE) . La plupart des composés ont présenté une activité inhibitrice substantielle contre l'α-glucosidase de levure et faible contre l'AChE .
Agent antibactérien
Ce composé a montré un potentiel en tant qu'agent antibactérien. Il s'est avéré être le meilleur agent antibactérien contre B. subtilis, inhibant 60,04 % de la croissance du biofilm bactérien .
Oxydation anodique
Le composé est utilisé dans l'oxydation anodique d'un catéchol antioxydant naturel, l'hydroxytyrosol . Ce processus produit de l'o-quinone non activée et génère des analogues structuraux .
Synthèse de dérivés de la benzoxathiine
Les dérivés de la 2,3-dihydrobenzoxathiine sont une classe de composés benzo-hétérocycliques à six chaînons importants contenant de l'oxygène et du soufre . Ils ont suscité un intérêt considérable dans la recherche chimique, agrochimique, médicinale et pharmaceutique car ils ont été utilisés comme agents anticancéreux, édulcorants artificiels, agents œstrogéniques, antioxydants, inhibiteurs de la sérotonine (5-HT 2C) et agents antimycotiques .
Propriétés
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c13-12(14)9-6-8(9)7-1-2-10-11(5-7)16-4-3-15-10/h1-2,5,8-9H,3-4,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAAGUSBYBOKQCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3CC3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amino]-acetic acid](/img/structure/B1419156.png)

![3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B1419159.png)

![1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid](/img/structure/B1419162.png)

![Methyl 2-{[(3-aminophenyl)methyl]sulfanyl}acetate](/img/structure/B1419165.png)
![N-(4-{[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amino}phenyl)cyclopropanecarboxamide](/img/structure/B1419169.png)

![{3-[(2,3-dihydro-1H-inden-2-yl)amino]phenyl}methanol](/img/structure/B1419171.png)

![2-{[Bis(4-chlorophenyl)methoxy]methyl}oxirane](/img/structure/B1419175.png)
![5-methyl-1-[2-(propan-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid](/img/structure/B1419177.png)

